
ML327
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML327 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nicotinamide moiety, an isoxazole ring, and a phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML327 typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the nicotinamide and phenyl groups. One common method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 25°C . This reaction is followed by the addition of 2-(4-chlorophenyl)aniline, also in N,N-dimethyl-formamide at 25°C for 72 hours, resulting in a yield of 57% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Mechanism of Action and Biochemical Interactions
ML327 is a small-molecule isoxazole compound identified for its role in modulating epithelial-mesenchymal transition (EMT) and MYC oncogene expression. Key findings include:
E-Cadherin Induction and EMT Inhibition
-
This compound de-represses CDH1 (E-cadherin) transcription, reversing TGF-β-induced EMT in cancer cells .
-
In SW620inv colon and H520 lung cancer cells, this compound treatment increased E-cadherin protein expression by 2.5–3.5-fold and reduced Vimentin (mesenchymal marker) by 60–70% .
Table 1: this compound-Induced Gene Expression Changes
Cell Line | E-Cadherin Increase | Vimentin Decrease | MYC Suppression |
---|---|---|---|
SW620inv (Colon) | 3.5-fold | 70% | Not Reported |
H520 (Lung) | 2.5-fold | 60% | Not Reported |
BE(2)-C (Neuroblastoma) | N/A | N/A | 50% (N-MYC) |
TC71 (Ewing Sarcoma) | 4.5-fold | 40% | 60% (C-MYC) |
MYC Oncogene Suppression
-
This compound transcriptionally represses MYCN and C-MYC in neuroblastoma and Ewing sarcoma cells, reducing protein levels by 50–60% within 2 hours .
-
Cycloheximide chase experiments confirmed MYCN mRNA downregulation (2-fold decrease) as the primary mechanism, not protein destabilization .
Apoptosis Induction in Cancer Cells
This compound triggers caspase-3 and PARP cleavage, hallmarks of apoptosis:
Table 2: Apoptotic Effects of this compound (10 µM)
Cell Line | Caspase-3 Activation | PARP Cleavage | Sub-G₀ Population Increase |
---|---|---|---|
SK-N-MC (Ewing Sarcoma) | 48–72 hours | 48–72 hours | 26-fold |
TC71 (Ewing Sarcoma) | 24 hours | 24 hours | 12-fold |
ES-5838 (Ewing Sarcoma) | 48 hours | 48 hours | 4-fold |
In Vivo Tumor Growth Suppression
-
In neuroblastoma xenograft models, this compound reduced tumor volume by 40% over two weeks and induced coagulative necrosis in 30% of tumor tissue .
-
MYCN mRNA expression in xenografts decreased by 50% (p = 0.0035) .
Structural and Functional Insights
While the exact chemical structure or synthesis pathway of this compound is not detailed in the provided sources, its functional groups (isoxazole core) likely mediate interactions with transcriptional regulators like HNF4α . Network analysis identified HNF4α as the upstream regulator of 2,500+ genes altered by this compound .
Scientific Research Applications
Inhibition of Epithelial-to-Mesenchymal Transition
ML327 functions primarily by de-repressing the transcription of E-cadherin, a protein crucial for maintaining epithelial cell characteristics. The repression of E-cadherin is a hallmark of EMT, which is associated with increased invasiveness and metastatic potential in cancer cells. Studies have shown that this compound treatment leads to significant increases in E-cadherin mRNA and protein levels, effectively reversing EMT in various cancer cell lines, including colon and lung cancers .
Gene Expression Modulation
RNA sequencing analyses reveal that this compound alters the expression of over 2,500 genes within hours of treatment. Notably, Hepatocyte Nuclear Factor 4-alpha (HNF4α) has been identified as a key upstream regulator affected by this compound, which plays a significant role in mediating the compound's effects on gene expression .
Colon and Lung Cancer
In vitro studies indicate that this compound inhibits tumor cell invasion without affecting cell viability. It has been demonstrated to reverse TGF-β induced EMT in cell culture models, thereby reducing cancer cell motility both in vitro and in vivo .
Neuroblastoma
This compound shows promise in treating neuroblastoma by inducing differentiation and suppressing MYC expression, a critical oncogene in this type of cancer. In xenograft models, this compound treatment resulted in significant tumor growth inhibition and changes consistent with differentiation .
Ewing Sarcoma
Research indicates that this compound can induce apoptosis in Ewing Sarcoma cells while sensitizing them to TNF-related apoptosis-inducing ligand (TRAIL). This dual action suggests potential for combination therapies that leverage this compound's properties to enhance therapeutic efficacy against this aggressive cancer type .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound across different cancer types:
Mechanism of Action
The mechanism of action of ML327 involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to participate in redox reactions and influence cellular metabolism. The isoxazole ring and phenyl group contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide
- 3-(2-(2-Hydroxynicotinamido)thiazol-4-yl)propanoic acid
Uniqueness
ML327 is unique due to its combination of a nicotinamide moiety, an isoxazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Biological Activity
ML327 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies that showcase its efficacy.
Overview of this compound
This compound is an isoxazole compound that has been identified as a potent inhibitor of tumorigenic processes. Its primary mechanism involves the modulation of gene expression and the reversal of epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Research indicates that this compound affects several key pathways involved in tumor growth and differentiation.
-
Gene Expression Modulation :
- This compound treatment has been shown to significantly alter the expression of over 2,500 genes within hours, particularly affecting genes related to EMT and tumor invasion. One notable target is Hepatocyte Nuclear Factor 4-alpha (HNF4α), which plays a crucial role in regulating E-cadherin expression, a marker associated with epithelial characteristics .
- Induction of Differentiation :
- Apoptosis Sensitization :
Table 1: Summary of Key Findings on this compound
Case Studies
- Ewing Sarcoma Cells :
- Neuroblastoma Xenografts :
Properties
IUPAC Name |
N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNDNXLMQAPQQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.